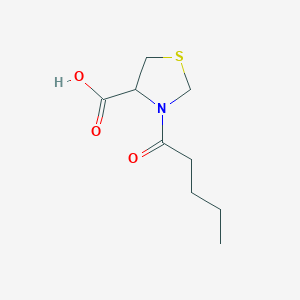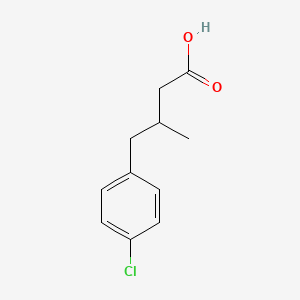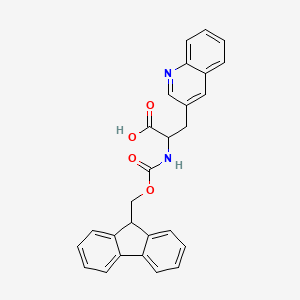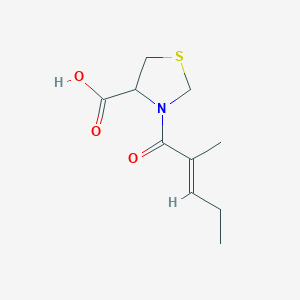
3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid
説明
3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid (3-MPCA) is an organic compound belonging to the class of thiazolidines, which are derivatives of thiazolidine-4-carboxylic acid. It is a colorless solid with a melting point of 130–134 °C. 3-MPCA is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
科学的研究の応用
3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as diacylhydrazines, which have potential applications in the treatment of cancer and other diseases. It has also been used in the synthesis of polymers, such as polyoxazolines, which have potential applications in drug delivery systems. 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid has also been used in the synthesis of peptide-based drugs, such as peptide-conjugated polymers and peptide-conjugated nanoparticles, which have potential applications in the treatment of infectious diseases.
作用機序
3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid acts as an electrophile in organic synthesis. It is capable of reacting with a variety of nucleophiles, such as amines, alcohols, and carboxylic acids, to form a variety of products. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which helps to facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid are not well understood. However, it has been suggested that it may have an inhibitory effect on enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. It has also been suggested that it may have an inhibitory effect on the synthesis of nucleic acids, such as DNA and RNA.
実験室実験の利点と制限
The advantages of using 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid in laboratory experiments include its low cost, ease of synthesis, and its ability to react with a variety of nucleophiles. The main limitation of using 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid is that it is a relatively unstable compound and is prone to decomposition.
将来の方向性
In the future, 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid could be used in the synthesis of novel compounds with potential applications in the treatment of cancer and other diseases. It could also be used in the synthesis of peptide-based drugs, such as peptide-conjugated polymers and peptide-conjugated nanoparticles, which could have potential applications in the treatment of infectious diseases. Additionally, 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid could be used in the synthesis of polymers with potential applications in drug delivery systems. Finally, it could be used in the synthesis of small molecules with potential applications in the treatment of neurological disorders.
特性
IUPAC Name |
3-[(E)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-3-4-7(2)9(12)11-6-15-5-8(11)10(13)14/h4,8H,3,5-6H2,1-2H3,(H,13,14)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMOXOCWLLDWTN-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(=O)N1CSCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(\C)/C(=O)N1CSCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





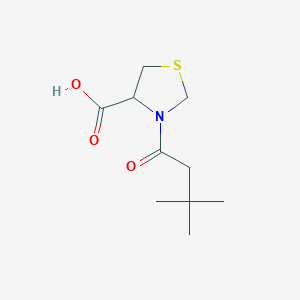
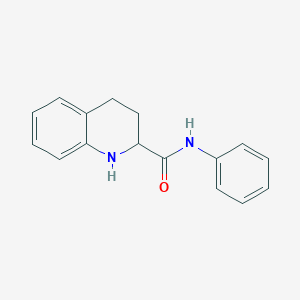
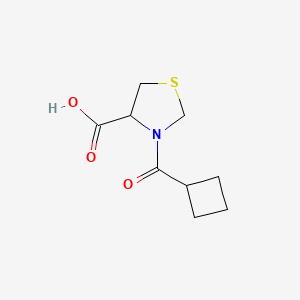



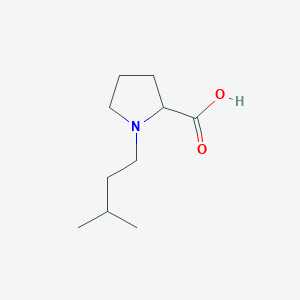
![N-[2-(4-fluorophenyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375520.png)
